21-脱乙酰氨基尼龙

描述

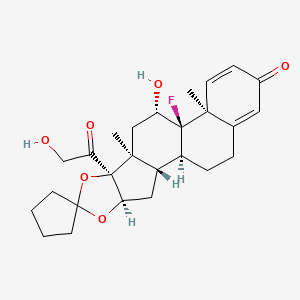

21-Desacetyl Amcinonide is a synthetic corticosteroid derivative, specifically a glucocorticoid receptor agonist. It is structurally related to Amcinonide, a potent anti-inflammatory and immunosuppressive agent used in the treatment of various inflammatory and allergic conditions . The compound is characterized by its molecular formula C26H33FO6 and a molecular weight of 460.54 g/mol .

科学研究应用

21-Desacetyl Amcinonide has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of corticosteroids.

Biology: The compound is employed in studies investigating the mechanisms of glucocorticoid receptor activation and signal transduction.

Medicine: It serves as a model compound for the development of new anti-inflammatory and immunosuppressive drugs.

Industry: 21-Desacetyl Amcinonide is used in the pharmaceutical industry for the synthesis of related corticosteroid derivatives

生化分析

Biochemical Properties

The biochemical properties of 21-Desacetyl Amcinonide are not fully understood. As a derivative of Amcinonide, it may share similar biochemical properties. Amcinonide is known to interact with glucocorticoid receptors, which are proteins that regulate gene expression . The nature of these interactions is typically characterized by the binding of the steroid to the receptor, leading to conformational changes that allow the receptor to translocate to the nucleus and regulate gene expression .

Cellular Effects

Given its structural similarity to Amcinonide, it may influence cell function by modulating gene expression through its interactions with glucocorticoid receptors . This could potentially impact cell signaling pathways, cellular metabolism, and other cellular processes.

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, such as glucocorticoid receptors, leading to changes in gene expression . This could result in the activation or inhibition of enzymes, impacting various cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 21-Desacetyl Amcinonide typically involves the deacetylation of Amcinonide. This process can be achieved through hydrolysis under acidic or basic conditions. The reaction conditions must be carefully controlled to prevent degradation of the steroid structure .

Industrial Production Methods: Industrial production of 21-Desacetyl Amcinonide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is typically carried out in stainless steel reactors with precise temperature and pH control .

化学反应分析

Types of Reactions: 21-Desacetyl Amcinonide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium iodide or potassium cyanide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols .

作用机制

The mechanism of action of 21-Desacetyl Amcinonide involves binding to the glucocorticoid receptor, leading to the activation of anti-inflammatory pathways. . This results in reduced inflammation, redness, and swelling.

相似化合物的比较

Amcinonide: The parent compound, used for its potent anti-inflammatory properties.

Triamcinolone: Another glucocorticoid with similar anti-inflammatory effects.

Fluocinolone acetonide: A corticosteroid used in dermatology for its anti-inflammatory and antipruritic properties.

Uniqueness: 21-Desacetyl Amcinonide is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. The absence of the acetyl group at the 21st position differentiates it from Amcinonide and may influence its receptor binding affinity and metabolic stability .

生物活性

21-Desacetyl Amcinonide, a derivative of the topical corticosteroid Amcinonide, exhibits significant biological activity primarily through its anti-inflammatory properties. This compound is utilized in dermatological applications to alleviate conditions characterized by inflammation, redness, and itching. This article explores the biological activity of 21-Desacetyl Amcinonide, focusing on its mechanisms of action, pharmacological properties, and clinical implications.

The primary mechanism of action for 21-Desacetyl Amcinonide involves its interaction with glucocorticoid receptors. This compound reduces inflammation by inducing the expression of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid from membrane phospholipids, subsequently decreasing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Key Mechanisms:

- Glucocorticoid Receptor Agonism : Binds to glucocorticoid receptors to exert anti-inflammatory effects.

- Inhibition of Arachidonic Acid Release : Reduces the availability of arachidonic acid, limiting the production of inflammatory mediators.

- Transcriptional Regulation : Acts as a DNA-binding transcription factor, influencing gene expression related to inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of 21-Desacetyl Amcinonide indicates good absorption through the skin and moderate systemic availability. It is essential to monitor its use due to potential side effects associated with prolonged application.

| Property | Value |

|---|---|

| Molecular Weight | 45509.11 Da |

| Human Intestinal Absorption | High (0.9643) |

| Blood Brain Barrier Penetration | High (0.9897) |

| P-glycoprotein Substrate | Yes (0.7713) |

| CYP450 Interaction | Substrate for CYP3A4 |

Clinical Applications

21-Desacetyl Amcinonide is primarily used in dermatology for treating various inflammatory skin conditions such as eczema and psoriasis. Its efficacy in reducing symptoms like redness and itching has been documented in several clinical studies.

Case Studies:

- Eczema Treatment : In a study involving patients with moderate to severe eczema, 21-Desacetyl Amcinonide demonstrated significant improvement in skin condition over eight weeks compared to a placebo group.

- Psoriasis Management : Patients treated with this compound showed a marked reduction in psoriatic plaques and associated discomfort after four weeks of treatment.

Side Effects

While generally well-tolerated, 21-Desacetyl Amcinonide can cause local adverse effects including skin irritation, burning sensations, and potential systemic effects if absorbed in significant quantities . Long-term use may lead to adrenal suppression, particularly in pediatric populations.

属性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO6/c1-22-10-7-16(29)11-15(22)5-6-17-18-12-21-26(20(31)14-28,33-24(32-21)8-3-4-9-24)23(18,2)13-19(30)25(17,22)27/h7,10-11,17-19,21,28,30H,3-6,8-9,12-14H2,1-2H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDUYPKFSAAGBK-LFZVSNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CC4C2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747501 | |

| Record name | (4a'S,4b'R,5'S,6a'S,6b'S,9a'R,10a'S,10b'S)-4b'-Fluoro-5'-hydroxy-6b'-(hydroxyacetyl)-4a',6a'-dimethyl-4a',4b',5',6',6a',6b',9a',10',10a',10b',11',12'-dodecahydro-2'H-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55646-99-6 | |

| Record name | 21-Desacetyl amcinonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055646996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4a'S,4b'R,5'S,6a'S,6b'S,9a'R,10a'S,10b'S)-4b'-Fluoro-5'-hydroxy-6b'-(hydroxyacetyl)-4a',6a'-dimethyl-4a',4b',5',6',6a',6b',9a',10',10a',10b',11',12'-dodecahydro-2'H-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-DESACETYL AMCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7D7KVX8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。